Cas no 710322-71-7 (5-(2-Methoxyethoxy)pyrazin-2-amine)

5-(2-Methoxyethoxy)pyrazin-2-amine is a pyrazine derivative featuring a methoxyethoxy substituent at the 5-position and an amino group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in heterocyclic synthesis. The methoxyethoxy side chain enhances solubility in polar solvents, facilitating downstream reactions, while the amino group provides a reactive site for further functionalization. Its stable structure under mild conditions makes it suitable for use in multi-step synthetic routes. The compound’s balanced reactivity and solubility profile contribute to its utility in developing biologically active molecules, particularly in medicinal chemistry applications.
5-(2-Methoxyethoxy)pyrazin-2-amine structure
710322-71-7 structure
商品名:5-(2-Methoxyethoxy)pyrazin-2-amine
CAS番号:710322-71-7
MF:C7H11N3O2
メガワット:169.1811
MDL:MFCD13193283
CID:838806
PubChem ID:56763833

5-(2-Methoxyethoxy)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(2-Methoxyethoxy)pyrazin-2-amine
    • AG-L-24170
    • AK-30604
    • ANW-51022
    • CTK5D3372
    • MolPort-019-918-594
    • RP23155
    • SureCN2645688
    • AX8208774
    • AB0026366
    • W8012
    • ST24029266
    • CS-0019290
    • SCHEMBL2645688
    • A866508
    • DTXSID00718274
    • AKOS015852536
    • J-516122
    • MFCD13193283
    • GS-4301
    • 710322-71-7
    • DB-107049
    • MDL: MFCD13193283
    • インチ: 1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9)
    • InChIKey: HSTCWHJDAUIMAJ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C([H])=NC(=C([H])N=1)N([H])[H])C([H])([H])C([H])([H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 169.08500
  • どういたいしつりょう: 169.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 70.3

じっけんとくせい

  • ふってん: 317.1±42.0°C at 760 mmHg
  • PSA: 70.26000
  • LogP: 0.66520

5-(2-Methoxyethoxy)pyrazin-2-amine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

5-(2-Methoxyethoxy)pyrazin-2-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(2-Methoxyethoxy)pyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM132657-250mg
5-(2-methoxyethoxy)pyrazin-2-amine
710322-71-7 95%+
250mg
$106 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV999-50mg
5-(2-Methoxyethoxy)pyrazin-2-amine
710322-71-7 95+%
50mg
377.0CNY 2021-07-12
TRC
M304283-25mg
5-(2-Methoxyethoxy)pyrazin-2-amine
710322-71-7
25mg
$69.00 2023-05-17
eNovation Chemicals LLC
D623640-25g
5-(2-Methoxyethoxy)pyrazin-2-amine
710322-71-7 97%
25g
$4700 2024-05-24
eNovation Chemicals LLC
D553982-1g
5-(2-Methoxyethoxy)pyrazin-2-aMine
710322-71-7 97%
1g
$730 2024-05-24
Chemenu
CM132657-250mg
5-(2-methoxyethoxy)pyrazin-2-amine
710322-71-7 95%+
250mg
$302 2021-08-05
Chemenu
CM132657-1g
5-(2-methoxyethoxy)pyrazin-2-amine
710322-71-7 95%+
1g
$269 2024-07-24
Fluorochem
077446-5g
5-(2-Methoxyethoxy)pyrazin-2-amine
710322-71-7 95%
5g
£1033.00 2022-03-01
Chemenu
CM132657-1g
5-(2-methoxyethoxy)pyrazin-2-amine
710322-71-7 95%+
1g
$708 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV999-5g
5-(2-Methoxyethoxy)pyrazin-2-amine
710322-71-7 95+%
5g
13736CNY 2021-05-08

5-(2-Methoxyethoxy)pyrazin-2-amine 関連文献

5-(2-Methoxyethoxy)pyrazin-2-amineに関する追加情報

Introduction to 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS No. 710322-71-7)

5-(2-Methoxyethoxy)pyrazin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 710322-71-7, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both pyrazine and methoxyethoxy functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of bioactive agents.

The molecular structure of 5-(2-Methoxyethoxy)pyrazin-2-amine consists of a pyrazine core substituted with a 2-methoxyethoxy side chain. This arrangement imparts specific electronic and steric properties that are highly valuable for medicinal chemistry applications. The pyrazine ring is known for its aromatic stability and ability to participate in hydrogen bonding, making it a common motif in biologically active compounds. The methoxyethoxy group, on the other hand, introduces polarity and solubility characteristics that can enhance the compound's bioavailability and interaction with biological targets.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like 5-(2-Methoxyethoxy)pyrazin-2-amine. Studies have demonstrated that pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 5-(2-Methoxyethoxy)pyrazin-2-amine may contribute to its potential as a lead compound or intermediate in the synthesis of novel therapeutic agents.

In the context of modern pharmaceutical research, the synthesis and characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine have been optimized for efficiency and scalability. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. These techniques are crucial for ensuring that the compound meets the stringent requirements for further development in preclinical and clinical studies.

The pharmacological profile of 5-(2-Methoxyethoxy)pyrazin-2-amine is an area of active investigation. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in human diseases. The methoxyethoxy group's ability to modulate binding affinity and selectivity makes it an attractive feature for designing drugs with improved therapeutic profiles. Additionally, computational modeling and molecular dynamics simulations have been utilized to predict how 5-(2-Methoxyethoxy)pyrazin-2-amine might interact with biological systems, providing valuable insights into its potential mechanisms of action.

One particularly intriguing aspect of 5-(2-Methoxyethoxy)pyrazin-2-amine is its potential role in developing treatments for neurological disorders. Pyrazine derivatives have shown promise in modulating neurotransmitter systems, suggesting that this compound could be a precursor for drugs targeting conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to fully elucidate these potential applications, but preliminary findings are encouraging.

The chemical stability and degradation pathways of 5-(2-Methoxyethoxy)pyrazin-2-amine are also critical considerations in pharmaceutical development. Understanding how the compound behaves under various conditions ensures that it can be formulated into stable drug products with consistent efficacy. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its physical and chemical properties.

Environmental impact assessments are another important consideration when evaluating compounds like 5-(2-Methoxyethoxy)pyrazin-2-amine. Researchers are increasingly focused on developing methodologies that minimize waste and reduce environmental footprint during synthesis. Green chemistry principles are being integrated into the production process to ensure sustainability throughout the drug development lifecycle.

The commercial viability of 5-(2-Methoxyethoxy)pyrazin-2-amine as an intermediate or lead compound depends on several factors, including production costs, regulatory approvals, and market demand. As pharmaceutical companies continue to invest in innovative drug discovery platforms, compounds with well-documented properties like 5-(2-Methoxyethoxy)pyrazin-2-amine are likely to remain in high demand.

In conclusion,5-(2-Meth oxy eth oxy ) py razin - 2 - am ine (CAS No. 710322 - 71 - 7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset for developing novel therapeutics. As research progresses, additional applications and benefits of this compound are expected to emerge, further solidifying its importance in the field.

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